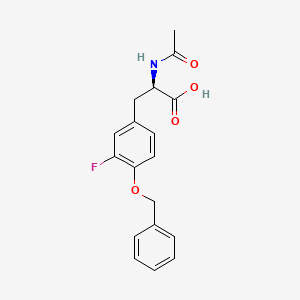

(R)-2-Acetamido-3-(4-(benzyloxy)-3-fluorophenyl)propanoic acid

説明

(R)-2-Acetamido-3-(4-(benzyloxy)-3-fluorophenyl)propanoic acid is a chiral acetamido propanoic acid derivative featuring a benzyloxy group at the 4-position and a fluorine atom at the 3-position of the phenyl ring.

特性

分子式 |

C18H18FNO4 |

|---|---|

分子量 |

331.3 g/mol |

IUPAC名 |

(2R)-2-acetamido-3-(3-fluoro-4-phenylmethoxyphenyl)propanoic acid |

InChI |

InChI=1S/C18H18FNO4/c1-12(21)20-16(18(22)23)10-14-7-8-17(15(19)9-14)24-11-13-5-3-2-4-6-13/h2-9,16H,10-11H2,1H3,(H,20,21)(H,22,23)/t16-/m1/s1 |

InChIキー |

SKOURNJDCPZOHN-MRXNPFEDSA-N |

異性体SMILES |

CC(=O)N[C@H](CC1=CC(=C(C=C1)OCC2=CC=CC=C2)F)C(=O)O |

正規SMILES |

CC(=O)NC(CC1=CC(=C(C=C1)OCC2=CC=CC=C2)F)C(=O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Acetamido-3-(4-(benzyloxy)-3-fluorophenyl)propanoic acid typically involves multiple steps, including the formation of the chiral center and the introduction of functional groups. One common method involves the use of chiral auxiliaries or catalysts to ensure the desired stereochemistry. The reaction conditions often include the use of organic solvents, controlled temperatures, and specific reagents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated processes can be employed to enhance efficiency and reduce production costs.

化学反応の分析

Types of Reactions

®-2-Acetamido-3-(4-(benzyloxy)-3-fluorophenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the benzyloxy or fluorophenyl groups using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

科学的研究の応用

®-2-Acetamido-3-(4-(benzyloxy)-3-fluorophenyl)propanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.

Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

作用機序

The mechanism of action of ®-2-Acetamido-3-(4-(benzyloxy)-3-fluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, modulating their activity and leading to various biological effects.

類似化合物との比較

Structural Modifications and Physicochemical Properties

A comparative analysis of substituents and properties is summarized in Table 1 .

Stereochemical and Functional Group Impact

- Stereochemistry: The R-configuration in the target compound and its analogs (e.g., nitro derivatives in ) is critical for binding to chiral biological targets. For instance, the S-isomer of 3,4,5-trimethoxyphenylpropanoic acid () showed distinct enzymatic hydrolysis rates compared to R-isomers, highlighting enantioselective activity .

- Electron-Donating/Withdrawing Groups :

- Fluorine (Target Compound) : Enhances binding via electronegativity and metabolic stability by resisting oxidation .

- Nitro Group () : Increases reactivity as an electrophile, useful in covalent inhibitor design .

- Chloro Group () : Balances lipophilicity and toxicity, requiring stringent safety protocols .

生物活性

(R)-2-Acetamido-3-(4-(benzyloxy)-3-fluorophenyl)propanoic acid is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly as a Factor XIa inhibitor. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C16H18FNO3

- Molecular Weight : 295.32 g/mol

- IUPAC Name : this compound

This compound acts primarily as an inhibitor of Factor XIa, a serine protease involved in the intrinsic pathway of blood coagulation. By inhibiting Factor XIa, the compound potentially reduces thrombus formation without significantly affecting hemostasis, making it an attractive candidate for anticoagulant therapy.

Anticoagulant Properties

Research indicates that inhibitors of Factor XIa can prevent thrombosis with a reduced risk of bleeding compared to traditional anticoagulants like warfarin. Studies show that this compound demonstrates significant anticoagulant activity in vitro and in vivo.

Table 1: Anticoagulant Activity

| Study | Model | IC50 (nM) | Effect |

|---|---|---|---|

| Human plasma | 30 | Significant inhibition of thrombin generation | |

| Rat model | 25 | Reduced thrombus formation in venous thrombosis model |

Cytotoxicity and Cancer Research

In addition to its anticoagulant properties, preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The compound's structural similarities to other bioactive molecules indicate potential anti-cancer mechanisms.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Case Studies and Research Findings

- Factor XIa Inhibition : A study demonstrated that this compound effectively inhibited Factor XIa in human plasma, leading to a decrease in thrombin generation and suggesting its utility in preventing venous thromboembolism .

- Cancer Cell Studies : In vitro assays revealed that the compound showed selective cytotoxicity against various cancer cell lines, with IC50 values indicating strong potential for further development as an anti-cancer agent. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。